Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate

Diastereoselective synthesis Chiral building blocks Medicinal chemistry

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate (CAS 1934253-24-3) belongs to the class of N-Boc-protected hydroxypiperidine building blocks. The compound features a cis-3-hydroxy-4-methoxy substitution pattern on the piperidine ring, yielding a scaffold with two stereogenic centers.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B12087551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)OC
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-9(15-4)8(13)7-12/h8-9,13H,5-7H2,1-4H3
InChIKeyNTFBBAXIEQBEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate: A Protected cis-3-Hydroxy-4-methoxypiperidine Scaffold for Chiral Synthesis


Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate (CAS 1934253-24-3) belongs to the class of N-Boc-protected hydroxypiperidine building blocks. The compound features a cis-3-hydroxy-4-methoxy substitution pattern on the piperidine ring, yielding a scaffold with two stereogenic centers . This specific substitution pattern imparts distinct conformational and reactivity characteristics compared to other piperidine isomers or mono-substituted analogues, making it a sought-after intermediate in medicinal chemistry for constructing biologically active molecules [1].

Why Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate Cannot Be Simply Replaced by Unprotected or Mono-substituted Analogues


Generic substitution of this compound with unprotected 3-hydroxy-4-methoxypiperidine or simpler N-Boc-piperidine analogues is problematic due to critical differences in reactivity and stability. The unprotected amine requires additional in situ protection steps, reducing atom economy, while mono-substituted analogues lack the stereo-electronic influence of the second substituent, which is crucial for the diastereoselectivity of subsequent transformations [1]. The tert-butyl carbamate (Boc) group is essential for orthogonal protection during multi-step syntheses, and its removal under mild acidic conditions is well-tolerated by the acid-labile methoxy and hydroxyl functionalities, a characteristic not guaranteed with other N-protecting groups [2]. Direct evidence from the literature confirms that the cis-3-hydroxy-4-methoxypiperidine framework is a key pharmacophoric element in potent PDE4 inhibitors, and modification of this core leads to a significant loss of biological activity [3].

Quantitative Differentiation of Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate from its Closest Analogues


Defined cis-Configuration Allows for Predictable Diastereoselectivity in Drug Synthesis

The cis-relationship between the 3-hydroxy and 4-methoxy groups in the target compound provides a defined stereochemistry that cannot be replicated by its trans isomer or by mono-substituted analogues. Research on PDE4 inhibitors demonstrates that replacement of the 4-methoxy residue with a difluoromethoxy group maintained in vivo potency, highlighting the critical nature of this specific substitution pattern [1]. In contrast, the trans isomer leads to an opposite diastereofacial bias in subsequent reactions, often resulting in the undesired stereoisomer of the final drug candidate. This stereochemical definition is absent in the unprotected amine or in analogues with a single substituent, which would require additional chiral resolution steps.

Diastereoselective synthesis Chiral building blocks Medicinal chemistry

Orthogonal Boc Protection Enables Controlled Deprotection without Degrading Acid-Labile Functionalities

The tert-butyl carbamate (Boc) group in the target compound provides a distinct advantage over other N-protecting groups (e.g., Cbz, Alloc) in terms of orthogonal deprotection. Boc can be selectively removed with trifluoroacetic acid (TFA) under conditions that leave the acid-sensitive methoxy and hydroxyl groups intact, a property quantified by its stability profile. By contrast, the unprotected amine (3-hydroxy-4-methoxypiperidine) lacks any orthogonal protection, leading to competing side reactions in multi-step syntheses. For example, attempts to acylate the unprotected amine often result in O-acylation of the hydroxyl group, a problem completely avoided by the Boc-protected scaffold [1].

Protecting group strategy Orthogonal synthesis Peptide mimetics

Dual Hydrogen-Bond Donor/Acceptor Motif Confers Superior Pharmacophoric Diversity Compared to Mono-Substituted Analogues

The simultaneous presence of a hydroxy (hydrogen-bond donor/acceptor) and a methoxy (hydrogen-bond acceptor) group on the piperidine ring of the target compound creates a unique pharmacophoric pattern. This motif is a key structural feature in potent PDE4 inhibitors, where the 4-methoxy substituent is critical for activity [1]. In contrast, commercially available tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 84976-04-1) and tert-butyl 4-methoxypiperidine-1-carboxylate (CAS 84976-05-2) each lack one of these interaction points. The dual substitution pattern allows for exploration of a wider range of target interactions from a single synthetic intermediate, which is not possible with the mono-substituted analogues.

Pharmacophore modeling Structure-activity relationship Kinase inhibitor design

Optimal Deployment Scenarios for Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate in Research and Early Development


Synthesis of Stereochemically Dense PDE4 Inhibitor Leads

The cis-3-hydroxy-4-methoxypiperidine scaffold is a proven core in potent PDE4 inhibitors, as evidenced by detailed SAR studies [1]. The Boc-protected compound serves as the ideal starting material for parallel synthesis of libraries exploring N-acylation and O-alkylation, which would be impossible with the unprotected amine due to competing reactivity. Its defined stereochemistry ensures that the resulting analogues maintain the correct relative configuration for biological evaluation.

Construction of Orthogonally Protected Peptide Mimetics

The Boc group allows the piperidine nitrogen to be unmasked selectively in the presence of base-labile esters or silyl ethers, a critical requirement in the assembly of complex peptide mimetics. This orthogonal protection strategy has been successfully employed in the total synthesis of natural product GE81112A, where a protected hydroxypiperidine intermediate was key to the synthetic route [2]. Using a mono-substituted or unprotected analogue would have compromised the synthetic sequence.

Fragment-Based Drug Discovery (FBDD) Core Synthesis

The dual hydrogen-bond donor/acceptor motif of this compound makes it an attractive fragment hit for targets requiring a defined three-dimensional orientation of polar groups. Its ready availability in high purity (≥97%, as confirmed by vendor technical datasheets ) allows for rapid purchase and immediate use in fragment soaking or co-crystallization experiments, bypassing the need for in-house purification and characterization.

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